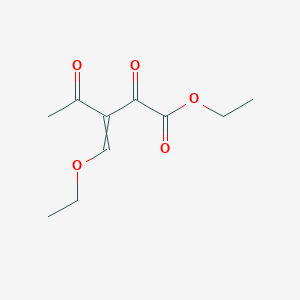
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is a chemical compound with a complex structure that includes both ester and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of pentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, ethyl ester: A simpler ester with similar applications in organic synthesis and industry.
Pentanoic acid, 3-methyl-, ethyl ester: Another ester with a methyl group, used in similar contexts.
Pentanoic acid, 3-hydroxy-, ethyl ester: Contains a hydroxyl group, offering different reactivity and applications.
Uniqueness
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is unique due to its combination of ester and keto functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
57397-70-3 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
ethyl 3-(ethoxymethylidene)-2,4-dioxopentanoate |
InChI |
InChI=1S/C10H14O5/c1-4-14-6-8(7(3)11)9(12)10(13)15-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
KWBSZQQDRYWNKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
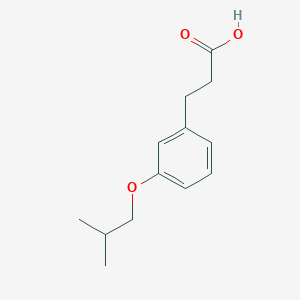
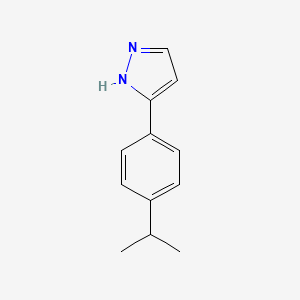


![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
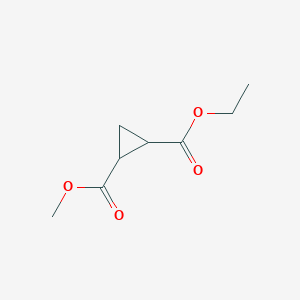

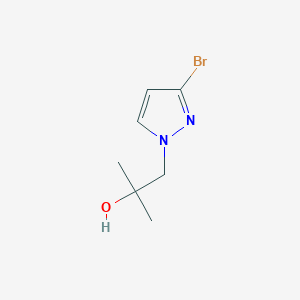
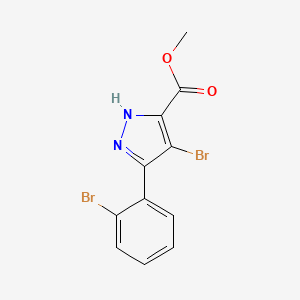
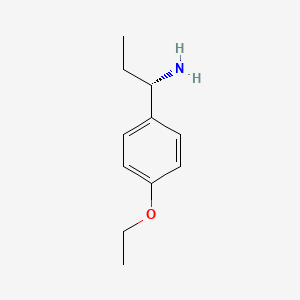
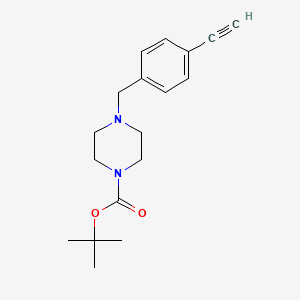
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
